N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide
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Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
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Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound has the following molecular formula: C18H21N3O4S. Its structure features a cyclohexyl group linked to a pyrimidine moiety via an ether bond, which is significant for its biological interactions.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in disease processes.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on certain cytochrome P450 enzymes, such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in Leishmania species. The inhibition of these enzymes may lead to disrupted membrane integrity in parasites, thereby exhibiting antileishmanial activity. For instance, analogs of this compound have shown low micromolar EC50 values against L. donovani promastigotes, indicating effective growth inhibition .
Antileishmanial Activity
A study characterized the compound's analogs as potent inhibitors of L. donovani proliferation. The most effective analogs demonstrated selectivity for inhibiting CYP5122A1 over CYP51, with IC50 values ≤ 1 µM . This selectivity suggests potential for developing targeted therapies against leishmaniasis.
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines compared to Leishmania species. The findings indicated that while some compounds were toxic to mammalian cells at higher concentrations, others maintained a favorable selectivity index, suggesting therapeutic viability .
Data Table: Biological Activity Overview
Activity | Target | IC50 (µM) | Effect |
---|---|---|---|
Inhibition of CYP51 | Leishmania | ≤ 1 | Disruption of sterol biosynthesis |
Inhibition of CYP5122A1 | Leishmania | ≤ 1 | Antileishmanial activity |
Cytotoxicity | Mammalian cells | Varies | Potential toxicity at high doses |
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(18-17-5-2-1-4-14(17)10-13-25-18)23-15-6-8-16(9-7-15)26-20-21-11-3-12-22-20/h1-5,11-12,15-16,18H,6-10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGHQLYEKIMIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.